Enantiomeric Purity: (R)-Enantiomer at 98% vs. Racemate – Defined Stereochemistry for Asymmetric Synthesis & Chiral SAR
The (R)-enantiomer (CAS 1308271-30-8) is commercially available at ≥98% enantiomeric purity, whereas the racemic mixture (CAS 73627-18-6) is supplied without chiral specification. In the broader tetrahydropyrrolopyrazine class, the (R)-configuration at the 1-position has been unequivocally linked to superior target engagement. The landmark AS-3201 study demonstrated that the (R)-(-)-enantiomer achieved an aldose reductase IC₅₀ of 15 nM, which is 10-fold more potent than the (+)-enantiomer (IC₅₀ ~150 nM), and an in vivo ED₅₀ of 0.18 mg/kg/day—500-fold lower than the (S)-enantiomer [1]. This stereochemical preference arises from the spatial orientation of the methyl substituent within the enzyme active site, a feature that cannot be replicated with racemic material .
| Evidence Dimension | Enantiomeric purity & target potency correlation |
|---|---|
| Target Compound Data | 98% enantiomeric purity (R); AS-3201 (R)-enantiomer: IC₅₀ = 15 nM, ED₅₀ = 0.18 mg/kg/day |
| Comparator Or Baseline | Racemate (CAS 73627-18-6): undefined enantiomeric ratio; (S)-enantiomer of AS-3201: IC₅₀ ~150 nM, ED₅₀ ~90 mg/kg/day |
| Quantified Difference | 10-fold in vitro potency advantage; ~500-fold in vivo potency advantage for (R)-configuration |
| Conditions | Porcine lens aldose reductase in vitro assay; streptozotocin-induced diabetic rat sciatic nerve sorbitol accumulation in vivo model |
Why This Matters
Procurement of the defined (R)-enantiomer eliminates chiral ambiguity in SAR studies and avoids the confounding pharmacological effects of the distomer, which is essential for reproducible target validation.
- [1] Negoro T, et al. J Med Chem. 1998;41(21):4118–4129. View Source
